molecular formula C11H13ClO4 B2743096 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid CAS No. 1505803-98-4

2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid

Cat. No. B2743096
CAS RN: 1505803-98-4
M. Wt: 244.67
InChI Key: KWSBLWJEYJZDMO-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid, also known as MCPA, is a widely used herbicide that is primarily used to control broadleaf weeds in agricultural fields, lawns, and golf courses. It is a member of the phenoxy herbicide family, which also includes 2,4-D and dicamba. MCPA is a selective herbicide, which means it only targets certain types of plants while leaving others unharmed.

Scientific Research Applications

Overview of Phenolic Acids in Research

Phenolic acids, such as Chlorogenic Acid (CGA) and its derivatives, have drawn significant attention in scientific research due to their diverse biological and pharmacological effects. These compounds are abundant in various natural sources like green coffee extracts and tea and have been investigated for their antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, and antimicrobial properties. Studies suggest CGA's potential in modulating lipid and glucose metabolism, which could aid in treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. The hypocholesterolemic influence of CGA, resulting from altered nutrient metabolism, highlights its therapeutic potential across various health conditions (Naveed et al., 2018).

Phenoxy Herbicides and Environmental Interactions

Research on phenoxy herbicides, including compounds structurally related to 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid, has provided insights into their sorption behaviors and environmental fate. The sorption of 2,4-D and similar phenoxy herbicides to soil and organic matter is critical for understanding their environmental impact and behavior. These studies help elucidate the mechanisms through which these herbicides interact with environmental substrates, aiding in the development of more environmentally friendly agricultural practices (Werner et al., 2012).

Antitumorigenic and Antiangiogenic Effects of Phenolic Compounds

Recent studies have explored the antitumorigenic and antiangiogenic effects of phenolic compounds, including derivatives of caffeic acid like 2-methoxyestradiol. These studies highlight the potential protective effects against estrogen-induced cancers, suggesting a significant role for these compounds in cancer prevention and treatment. The specific molecular mechanisms and effects of these compounds warrant further investigation to fully understand their therapeutic potential and applications (Zhu & Conney, 1998).

Pesticide Industry Wastewater Treatment

The treatment of wastewater from the pesticide production industry, which may contain compounds like this compound, is critical for preventing environmental contamination. Research into treatment options, such as biological processes and activated carbon, aims to reduce the environmental impact of these pollutants, ensuring compliance with legislation and protecting water sources. This research is vital for developing effective treatment methods that can handle the high-strength wastewater characteristic of pesticide production (Goodwin et al., 2018).

Mechanism of Action

Target of Action

The primary target of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid, also known as MCPA, is the plant hormone auxin . Auxins play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle and are essential for plant body development .

Mode of Action

MCPA mimics the action of the auxin growth hormone indoleacetic acid (IAA) . When applied at high concentrations, it induces rapid, uncontrolled growth in broad-leaf plants . This uncontrolled growth eventually leads to the death of the plant, a process often referred to as "growing to death" .

Biochemical Pathways

MCPA affects the normal biochemical pathways of auxin action. Under normal conditions, auxins regulate cell division, elongation, and differentiation. When MCPA is introduced, it disrupts these processes, leading to abnormal growth patterns and eventually plant death . The exact biochemical pathways affected by MCPA are still under investigation.

Pharmacokinetics

It is known that mcpa is readily absorbed by plants and is translocated throughout the plant, affecting all parts of the plant .

Result of Action

The result of MCPA action is the death of broad-leaf plants. By mimicking the action of auxins, MCPA causes uncontrolled growth, which disrupts normal plant development and leads to plant death . This makes MCPA an effective herbicide for controlling unwanted broad-leaf plants.

Action Environment

The action of MCPA can be influenced by various environmental factors. For example, the effectiveness of MCPA can be affected by the presence of other chemicals in the environment, the pH of the soil, and the temperature . Additionally, MCPA is considered an environmental contaminant, and its use can have undesired effects on non-target organisms in the environment .

properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-3-methoxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO4/c1-7-5-8(12)3-4-9(7)16-10(6-15-2)11(13)14/h3-5,10H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSBLWJEYJZDMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(COC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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